3-Bromo-1-iodoimidazo[1,5-a]pyridine
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Overview
Description
3-Bromo-1-iodoimidazo[1,5-a]pyridine is a heterocyclic compound that contains both bromine and iodine atoms attached to an imidazo[1,5-a]pyridine core.
Mechanism of Action
Target of Action
3-Bromo-1-iodoimidazo[1,5-a]pyridine is a complex organic compound that has been studied for its potential pharmacological activities
Mode of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, have been known to exhibit a wide range of biological and pharmacological activities . These activities are often achieved through interactions with various biological targets, leading to changes in cellular processes. The specific mode of action of this compound would depend on its specific targets, which are yet to be identified.
Biochemical Pathways
Imidazo[1,2-a]pyridines have been known to interact with various biochemical pathways . The specific pathways affected by this compound would depend on its specific targets and mode of action, which are yet to be identified.
Result of Action
Imidazo[1,2-a]pyridine derivatives have been studied for their potential anticancer activities against breast cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-iodoimidazo[1,5-a]pyridine typically involves the bromination and iodination of imidazo[1,5-a]pyridine. One common method involves the use of N-iodosuccinimide (NIS) and bromine in acetonitrile under reflux conditions . Another approach is the use of iodine and bromine in the presence of a base such as sodium acetate in a suitable solvent like tetrahydrofuran (THF) .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-iodoimidazo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-1-iodoimidazo[1,5-a]pyridine, while oxidation with hydrogen peroxide could produce this compound N-oxide .
Scientific Research Applications
3-Bromo-1-iodoimidazo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Material Science: It is utilized in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Lacks the iodine atom, making it less versatile in certain synthetic applications.
1-Iodoimidazo[1,5-a]pyridine:
3-Chloro-1-iodoimidazo[1,5-a]pyridine: Substitutes chlorine for bromine, which can alter its chemical properties and reactivity.
Uniqueness
3-Bromo-1-iodoimidazo[1,5-a]pyridine is unique due to the presence of both bromine and iodine atoms, which provide a combination of reactivity and selectivity in chemical reactions. This dual halogenation allows for a wider range of functionalization and application possibilities compared to similar compounds .
Properties
IUPAC Name |
3-bromo-1-iodoimidazo[1,5-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-7-10-6(9)5-3-1-2-4-11(5)7/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMMYUJTJQFMSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)Br)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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